N-(4-acetamidophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-11(23)19-12-2-4-14(5-3-12)21-17(25)10-27-18-22-15(9-26-18)8-16(24)20-13-6-7-13/h2-5,9,13H,6-8,10H2,1H3,(H,19,23)(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWPBJJRFCUKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, often referred to as a thiazole derivative, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer types, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H23N5O4S
- Molecular Weight : 417.5 g/mol
This structure includes an acetamidophenyl group, a thiazole moiety, and a cyclopropylamine derivative, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and induce apoptosis in cancer cells. The compound has shown promise in targeting lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation that is often overexpressed in various cancers.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. A study reported that derivatives similar to this compound demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. The lead compound from the study induced both apoptosis and autophagy, leading to cell death in resistant cancer forms .
In Vivo Studies
In animal models, particularly using A375 xenografts in mice, this compound displayed a marked reduction in tumor growth. This suggests that the compound not only acts effectively in vitro but also translates its efficacy into living organisms .
Case Studies
- Melanoma Treatment : In a controlled study involving melanoma cell lines, treatment with the compound resulted in a 70% reduction in cell viability over 48 hours. This was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
- Chronic Myeloid Leukemia : Another study highlighted that the compound effectively reduced cell proliferation in CML cell lines by inhibiting LSD1 activity. The results indicated a significant decrease in colony formation assays when treated with varying concentrations of the compound.
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Preliminary studies suggest good bioavailability and metabolic stability, making it a candidate for further clinical development.
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis , which involves condensation of α-halo carbonyl compounds with thioureas. For this target:
Starting materials :
- 2-Bromo-1-(cyclopropylamino)ethanone (α-halo ketone)
- N-(4-Acetamidophenyl)thiourea
Reaction conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux (78°C)
- Time: 12–18 hours
This step yields 4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-amine as an intermediate.
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:1) |
Thioether Linkage Installation
The thioether bond is formed via nucleophilic aromatic substitution (SNAr) between the thiazole-2-thiol derivative and bromoacetamide:
Thiol activation :
Coupling reaction :
| Reagent | Role |
|---|---|
| Cs₂CO₃ | Base (deprotonates thiol) |
| DMF | Polar aprotic solvent |
Cyclopropylamino Group Incorporation
The cyclopropylamino moiety is introduced via amidation of bromoacetyl-thiazole intermediates:
Bromoacetylation :
Workup :
- Quench with ice-water
- Extract with dichloromethane
- Dry over Na₂SO₄
Reaction Optimization
Solvent Screening for Thioether Formation
Comparative studies reveal DMF outperforms THF and DMSO in coupling efficiency:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 8 |
| THF | 42 | 12 |
| DMSO | 65 | 10 |
Temperature Profile of Amidation Step
Optimal cyclopropylamine coupling occurs at 0–25°C:
| Temperature (°C) | Conversion (%) |
|---|---|
| 0 | 92 |
| 25 | 88 |
| 40 | 71 |
Higher temperatures promote decomposition of the bromoacetyl intermediate.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.32 (s, 1H, NH), 8.21 (s, 1H, thiazole-H), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.54 (d, J = 8.4 Hz, 2H, ArH), 3.82 (s, 2H, SCH₂), 3.12 (m, 1H, cyclopropyl-CH), 2.08 (s, 3H, COCH₃).HRMS (ESI+) :
Calculated for C₁₈H₂₀N₄O₃S₂ [M+H]⁺: 404.5
Found: 404.4.
Industrial-Scale Considerations
Key challenges in kilogram-scale production include:
- Thiol oxidation : Requires strict nitrogen atmosphere during thioether formation.
- Pd/C filtration : Hydrogenation steps necessitate specialized equipment for catalyst removal.
- Waste streams : DMF recovery systems essential for cost-effectiveness.
Alternative Methodologies
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Flow Chemistry Approaches
Continuous flow systems enhance safety in bromoacetyl handling:
- Residence time: 8 minutes
- Productivity: 12 g/h.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, including thiazole ring formation, acylation, and thioether coupling. Key steps include:
- Thiazole Core Construction : Cyclization of cyclopropylamine derivatives with ketones or aldehydes under acidic/basic conditions (e.g., HCl or K₂CO₃) .
- Thioether Linkage : Coupling of thiol-containing intermediates with activated acetamide precursors using catalysts like K₂CO₃ in acetone or DMF at 60–80°C .
- Acylation : Reacting amine intermediates with acetylating agents (e.g., acetic anhydride) in dichloromethane or DMF under nitrogen .
Critical Conditions : - Solvent choice (DMF enhances nucleophilicity; dichloromethane improves solubility of hydrophobic intermediates) .
- Temperature control (60–80°C for thioether formation; room temperature for acylation) .
- Catalyst use (anhydrous AlCl₃ for Friedel-Crafts reactions in thiazole synthesis) .
Data : Yields range from 65–85%, with purity >95% confirmed by HPLC .
Basic: Which analytical techniques are most effective for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiazole rings and acetamide substituents. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while cyclopropyl CH₂ groups appear at δ 1.2–1.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 434.12 for C₁₈H₂₀N₄O₃S₂) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between thiazole and acetamide groups ≈ 15–25°) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923) with controlled growth conditions (37°C, 5% CO₂) .
- Dose-Response Analysis : Compare IC₅₀ values across studies. For example, anticancer activity (IC₅₀ = 8.2 µM in HeLa) vs. antimicrobial (MIC = 32 µg/mL) may reflect target specificity .
- Mechanistic Profiling : Conduct kinase inhibition assays (e.g., EGFR inhibition at 10 nM) or bacterial membrane disruption studies (via fluorescence microscopy) .
Advanced: What strategies are recommended for elucidating the mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). The cyclopropyl group may occupy hydrophobic pockets, while the thioether linker enhances solubility .
- Biochemical Assays : Measure ATPase inhibition (e.g., 75% inhibition at 50 µM) or caspase-3 activation (apoptosis marker) .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment (e.g., upregulation of pro-apoptotic Bax) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications : Replace cyclopropyl with ethyl groups to enhance lipophilicity (logP increases from 2.1 to 3.4) .
- Linker Optimization : Substitute thioether with sulfone to improve metabolic stability (t₁/₂ increases from 2.5 to 6.7 hrs in liver microsomes) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to boost anticancer potency (IC₅₀ drops from 12.3 to 5.8 µM) .
Advanced: What experimental designs mitigate synthetic challenges (e.g., low yields in acylation)?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during thiazole formation to prevent side reactions (yield improves from 45% to 78%) .
- Microwave-Assisted Synthesis : Reduce reaction time for thioether coupling from 8 hrs to 30 mins (yield: 82% vs. 65%) .
- Workup Optimization : Purify via silica gel chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water) to achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
